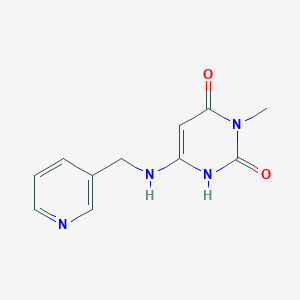

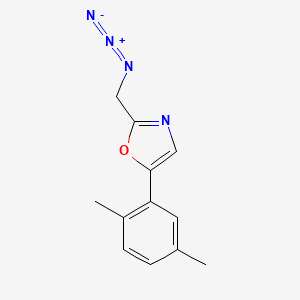

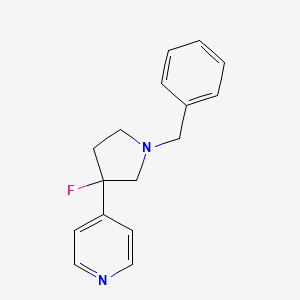

4-Bromo-6-(2-cyclopentylethyl)pyrimidine

Übersicht

Beschreibung

Chemical Reactions Analysis

Pyrimidines, including 4-Bromo-6-(2-cyclopentylethyl)pyrimidine, can undergo a variety of chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Brominated pyrimidine derivatives have been explored for their antiviral properties. For instance, research on acyclic nucleoside phosphonate analogues substituted with different groups on the pyrimidine ring, including bromo derivatives, showed marked inhibition of retrovirus replication in cell culture. These compounds were particularly effective against human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Organic Synthesis and Scalable Preparation

The development of scalable and robust synthesis methods for brominated pyrimidines is crucial for their application in pharmaceuticals and materials science. An improved and scalable preparation method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been reported, demonstrating a practical approach to obtain these compounds from cheap bulk chemicals, which is important for industrial applications (Bugge, Skjønsfjell, Willumsen, Sundby, & Hoff, 2014).

Synthesis of Polyheterocyclic Ring Systems

Brominated pyrimidine compounds serve as precursors for constructing new polyheterocyclic ring systems with potential applications in pharmaceuticals and organic materials. The synthesis of new polyheterocyclic compounds derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been explored, leading to derivatives with evaluated antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Selective Alkylation and Chemical Modification

The selective alkylation of pyrimidine compounds, including those with bromo substituents, is essential for creating molecules with specific biological activities or material properties. Research on the selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones using bromo enones/enaminones has shown that substituents at the pyrimidine ring can significantly influence the selectivity towards N- or O-regioisomers, enabling precise chemical modifications (Mittersteiner, Pereira, Silva, Wessjohann, Bonacorso, Martins, & Zanatta, 2022).

Pyrimidine Derivatives as Antimicrobial and Antinociceptive Agents

Brominated pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and antinociceptive effects, showing promise in the development of new therapeutic agents. A study on substituted pyrimidines demonstrated their effectiveness against E. coli and their significant antinociceptive response, suggesting potential applications in pain management and infection control (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Eigenschaften

IUPAC Name |

4-bromo-6-(2-cyclopentylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLULJUPYHHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)